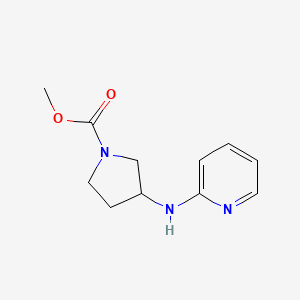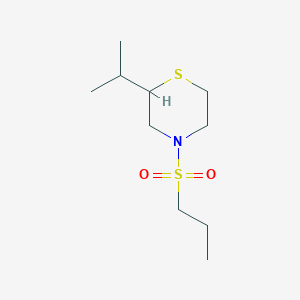![molecular formula C10H13F2NO2S B7591950 N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide, also known as DFP-MS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-MS belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide exerts its effects through the inhibition of the enzyme carbonic anhydrase, which is involved in a range of physiological processes. By inhibiting this enzyme, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide is able to modulate the levels of certain neurotransmitters and inflammatory mediators, leading to its observed effects.
Biochemical and Physiological Effects:
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. Additionally, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been found to modulate the levels of neurotransmitters such as dopamine and serotonin, leading to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its mechanism of action is well-understood, allowing for targeted studies to be carried out. However, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research involving N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide. One potential area of study is the development of novel therapeutic agents based on N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide for therapeutic use. Finally, the potential neuroprotective effects of N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide in the treatment of neurodegenerative disorders such as Alzheimer's disease warrant further investigation.
Métodos De Síntesis
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-difluorobenzylamine with 2-bromopropionyl chloride, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-7(6-13-16(2,14)15)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFJRHLUYSCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

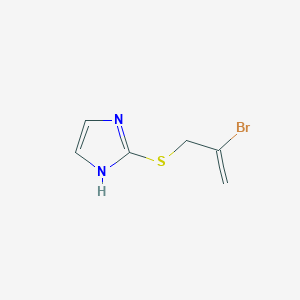


![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
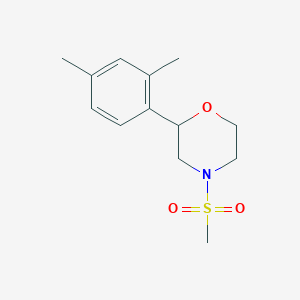
![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
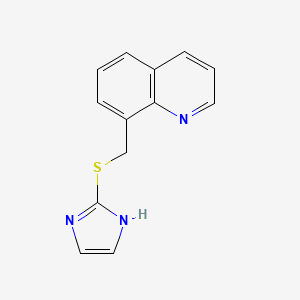
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
